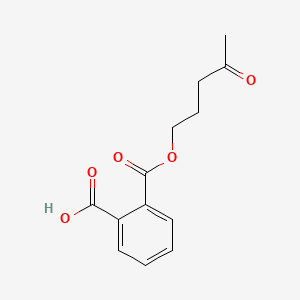

2-(4-Oxopentoxycarbonyl)benzoic acid

Description

Properties

Molecular Formula |

C13H14O5 |

|---|---|

Molecular Weight |

250.25 g/mol |

IUPAC Name |

2-(4-oxopentoxycarbonyl)benzoic acid |

InChI |

InChI=1S/C13H14O5/c1-9(14)5-4-8-18-13(17)11-7-3-2-6-10(11)12(15)16/h2-3,6-7H,4-5,8H2,1H3,(H,15,16) |

InChI Key |

PONNZCAISKYXCO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCCOC(=O)C1=CC=CC=C1C(=O)O |

Origin of Product |

United States |

Preparation Methods

Esterification and Acylation Approaches

A common approach to preparing substituted benzoic acids with acyl side chains involves the following steps:

- Starting materials : 2-hydroxybenzoic acid or 2-substituted benzoic acid derivatives.

- Activation of the side chain acid : Using reagents like acid anhydrides or acid chlorides to introduce the pentanoyl moiety.

- Ester formation : Reaction of the activated acid derivative with the hydroxyl group on the benzoic acid ring or a suitable alkoxy precursor.

For instance, a method analogous to the synthesis of 4-acetoxybenzoic acid involves acetylation of 4-hydroxybenzoic acid with acetic anhydride catalyzed by sulfuric acid at 50-60 °C for 15 minutes, followed by recrystallization for purification. This method can be adapted to introduce longer acyl chains such as the oxopentyl group.

Friedel-Crafts Acylation in Molten State

A related synthetic route for benzoic acid derivatives bearing acyl substituents involves Friedel-Crafts type acylation in molten state conditions. For example, the synthesis of 2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid is achieved by:

- Heating a mixture of 3-N,N-diethylaminophenol and phthalic anhydride in a three-neck flask equipped with stirring and reflux apparatus to a molten state (100-130 °C).

- Maintaining the molten state until a large amount of solid product precipitates, indicating reaction completion.

- Subsequent addition of a small amount of toluene to disperse solids, followed by pH adjustment using alkali and acid solutions to isolate the product.

- Purification by recrystallization.

This method offers advantages such as reduced solvent use, simplified post-reaction treatment, and high product purity, which could be adapted for the preparation of 2-(4-oxopentoxycarbonyl)benzoic acid if appropriate acyl precursors are used.

Reflux and Base Treatment Method

Another reported method for related compounds involves:

- Refluxing phthalic anhydride with substituted phenols (e.g., 3-diethylaminophenol) in toluene under nitrogen atmosphere for several hours.

- Cooling and treating the reaction mixture with aqueous sodium hydroxide at elevated temperatures (50-90 °C) for extended periods (6 h).

- Acidifying the mixture with hydrochloric acid to precipitate the product.

- Isolation by filtration and recrystallization from ethanol to yield high purity product with yields up to 98%.

This two-stage approach—initial acylation under reflux followed by base hydrolysis and acidification—provides a robust pathway for synthesizing benzoic acid derivatives with acyl substituents.

Comparative Data Table of Related Preparation Methods

In-Depth Research Findings and Notes

- The molten state synthesis method reduces solvent usage and environmental impact while simplifying purification steps. The reaction temperature range (100-130 °C) is critical for maintaining the molten state and ensuring complete conversion.

- The two-stage reflux and base hydrolysis method provides excellent yields and purity but requires careful control of inert atmosphere and pH adjustments to optimize product isolation.

- Esterification reactions using acid anhydrides and acid catalysts are efficient for shorter acyl chains but may require adaptation for longer chains like oxopentyl groups, potentially involving longer reaction times or alternative catalysts.

- Characterization of products typically involves NMR spectroscopy (1H and 13C) , mass spectrometry , and melting point determination to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Oxopentoxycarbonyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form benzoic acid derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction of the compound can lead to the formation of alcohols or aldehydes. Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions. Reagents such as bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration, respectively.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic conditions.

Reduction: LiAlH4 in anhydrous ether.

Substitution: Br2 in the presence of a catalyst for bromination; HNO3 for nitration.

Major Products Formed

Oxidation: Benzoic acid derivatives.

Reduction: Alcohols or aldehydes.

Substitution: Halogenated or nitrated benzoic acid derivatives.

Scientific Research Applications

2-(4-Oxopentoxycarbonyl)benzoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Oxopentoxycarbonyl)benzoic acid involves its interaction with various molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert specific biological effects.

Comparison with Similar Compounds

Comparison with Similar Benzoic Acid Derivatives

Structural and Functional Group Variations

Key structural differences lie in the substituents attached to the benzoic acid core:

Key Observations :

Physicochemical Properties

Melting Points and Solubility:

- This compound : Expected to have a moderate melting point (~150–180°C) due to partial crystallinity from the flexible side chain. Solubility likely favors polar aprotic solvents (e.g., DMSO, acetone).

- 4-Benzoylbenzoic acid : Higher melting point (198–200°C) due to rigid aromatic stacking.

- 2-(4-Methoxybenzoyl)benzoic acid : Lower melting point (~160–170°C) and improved water solubility compared to non-polar analogs.

Reactivity:

- The ester group in this compound may undergo hydrolysis under acidic/basic conditions, yielding 4-oxopentanol and 2-carboxybenzoic acid. This contrasts with acyl-substituted analogs (e.g., 4BB ), which are more stable to hydrolysis.

- The ketone in the side chain could participate in condensation reactions or serve as a site for further functionalization.

Biological Activity

Overview of 2-(4-Oxopentoxycarbonyl)benzoic Acid

This compound is an aromatic carboxylic acid that may exhibit various biological activities. Its structure suggests potential interactions with biological systems, particularly in terms of enzyme inhibition, anti-inflammatory effects, and antimicrobial properties.

Chemical Structure

The compound can be represented by the following molecular formula:

- Molecular Formula : C12H14O4

- Molecular Weight : 222.24 g/mol

1. Antimicrobial Properties

Many benzoic acid derivatives are known for their antimicrobial effects. The presence of the carboxylic acid group can enhance the compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

2. Anti-inflammatory Effects

Compounds with similar structures have been studied for their anti-inflammatory properties. They may inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response.

3. Enzyme Inhibition

The structural features of this compound suggest it could act as a competitive inhibitor for certain enzymes, potentially affecting metabolic pathways in various organisms.

Research Findings and Case Studies

While specific studies on this compound may be limited, research on related compounds provides insights into its potential biological activities:

| Study | Findings |

|---|---|

| Antimicrobial Activity of Benzoic Acid Derivatives | A study demonstrated that benzoic acid derivatives exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of alkyl chains and functional groups significantly influenced their efficacy. |

| Anti-inflammatory Mechanisms | Research indicated that certain benzoic acid derivatives inhibit COX-1 and COX-2 enzymes, reducing prostaglandin synthesis and inflammation in animal models. |

| Enzyme Inhibition Profiles | A review highlighted that aromatic carboxylic acids could serve as effective inhibitors for various metabolic enzymes, impacting pathways such as glycolysis and fatty acid metabolism. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 2-(4-Oxopentoxycarbonyl)benzoic acid, and how can purity be ensured?

- Methodological Answer : Multi-step organic synthesis is typically employed, starting with esterification of benzoic acid derivatives followed by oxidation. For example, hydrolysis of nitriles (e.g., 4-(2-oxopropyl)benzonitrile in HCl) and acidification can yield carboxyl groups . Purification via column chromatography (silica gel, gradient elution) or recrystallization (using ethanol/water mixtures) ensures purity. Confirm purity via HPLC (C18 column, UV detection at 254 nm) and NMR (¹H/¹³C) .

Q. How can the solubility and stability of this compound be experimentally determined for formulation studies?

- Methodological Answer : Solubility profiling in solvents (e.g., DMSO, water, ethanol) is conducted using shake-flask methods with quantification via UV-Vis spectroscopy. Stability under varying pH (2–12) and temperatures (4–40°C) is assessed by tracking degradation via LC-MS over 72 hours. For aqueous instability, lyophilization or co-solvent systems (e.g., PEG-400) are recommended .

Q. What spectroscopic techniques are most reliable for structural characterization?

- Methodological Answer : Combine FT-IR (to confirm carbonyl stretches at ~1700 cm⁻¹), ¹H/¹³C NMR (for substituent positioning), and high-resolution mass spectrometry (HRMS) for molecular formula validation. X-ray crystallography (using SHELXL for refinement) resolves absolute configuration if crystals are obtainable .

Advanced Research Questions

Q. How can researchers resolve contradictions in analytical data (e.g., NMR vs. LC-MS results) for this compound?

- Methodological Answer : Cross-validate using orthogonal methods:

- NMR discrepancies : Check for solvent impurities or dynamic effects (e.g., rotamers) via variable-temperature NMR.

- LC-MS inconsistencies : Use tandem MS (MS/MS) to confirm fragmentation patterns. Compare with computational predictions (e.g., MassFrontier). Reference NIST spectral libraries for benchmarking .

Q. What experimental designs are suitable for studying its interaction with biomolecules (e.g., proteins)?

- Methodological Answer : Fluorescence quenching assays (using tryptophan residues as probes) quantify binding constants (Kd). Isothermal titration calorimetry (ITC) provides thermodynamic profiles (ΔH, ΔS). For structural insights, dock the compound into protein active sites (AutoDock Vina) and validate via X-ray crystallography .

Q. How can researchers address low crystallinity during X-ray diffraction studies?

- Methodological Answer : Optimize crystallization via vapor diffusion (sitting-drop method) using PEG 3350 as precipitant. For twinned crystals, use SHELXD for structure solution and SHELXL for refinement with TWIN/BASF commands. Hydrogen-bonding motifs (e.g., carboxyl dimerization) guide solvent selection .

Q. What strategies mitigate oxidative degradation during long-term storage?

- Methodological Answer : Store under inert gas (argon) at −20°C in amber vials. Add antioxidants (0.1% BHT) or stabilize via salt formation (e.g., sodium carboxylate). Monitor degradation via UPLC-PDA every 3 months .

Critical Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.